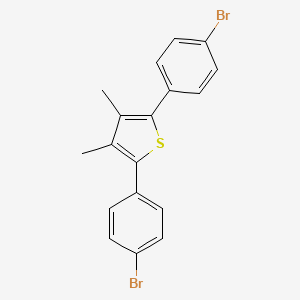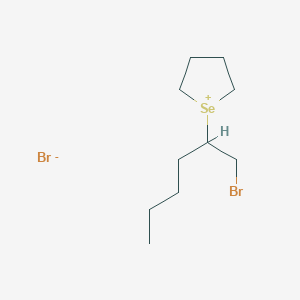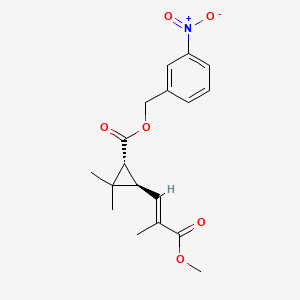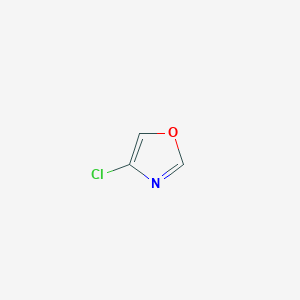![molecular formula C18H36N2O5 B14295230 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane CAS No. 119017-39-9](/img/structure/B14295230.png)
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane is a complex organic compound known for its unique structure and properties. It belongs to the class of cryptands, which are cyclic or polycyclic compounds capable of forming stable complexes with metal ions. This compound is particularly notable for its ability to act as a phase transfer catalyst, facilitating the transfer of ions from one phase to another .
Vorbereitungsmethoden
The synthesis of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cryptands, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane involves its ability to form stable complexes with metal ions. The compound’s structure allows it to encapsulate metal ions, effectively trapping them within its molecular framework. This property is utilized in various applications, from catalysis to drug delivery .
Vergleich Mit ähnlichen Verbindungen
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane can be compared with other cryptands, such as:
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane: Similar in structure but with different ring sizes, affecting its complexation properties.
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another cryptand with additional oxygen atoms, providing different binding characteristics.
The uniqueness of this compound lies in its specific ring size and the resulting complexation properties, making it suitable for particular applications where other cryptands may not be as effective .
Eigenschaften
CAS-Nummer |
119017-39-9 |
|---|---|
Molekularformel |
C18H36N2O5 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
4,7,13,16,22-pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane |
InChI |
InChI=1S/C18H36N2O5/c1-3-19-5-11-22-15-17-24-13-7-20(4-2-10-21-9-1)8-14-25-18-16-23-12-6-19/h1-18H2 |
InChI-Schlüssel |
PZLLSDKIBVWMHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCOCCOCCN(CCCOC1)CCOCCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


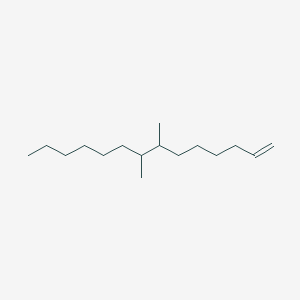
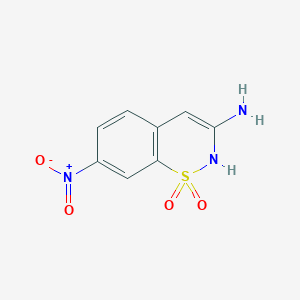
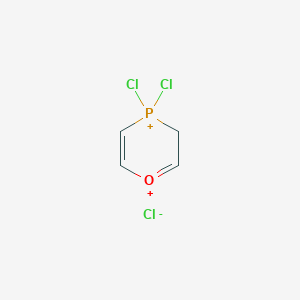
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
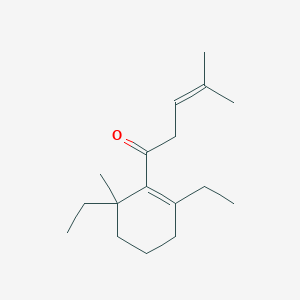
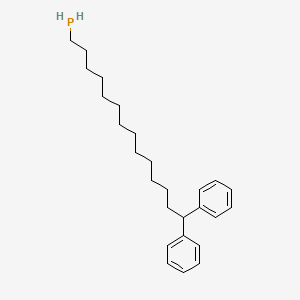
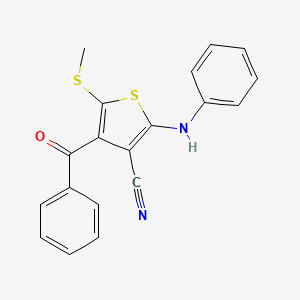
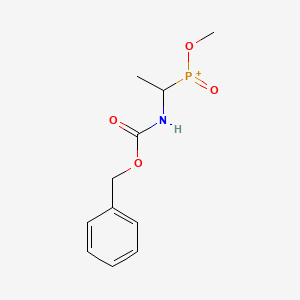
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
